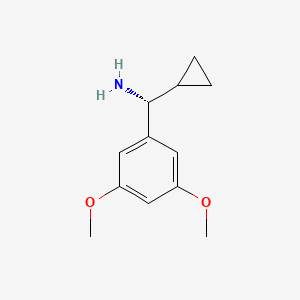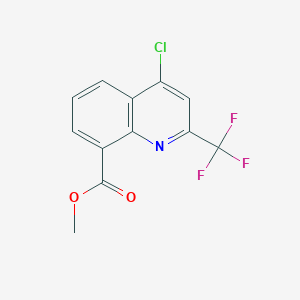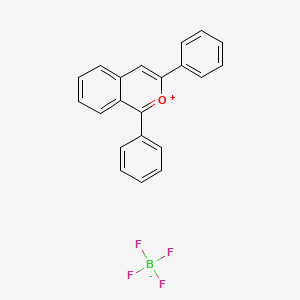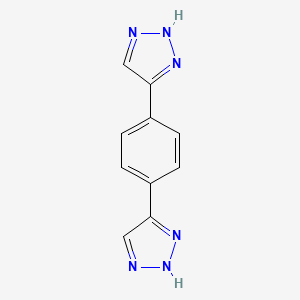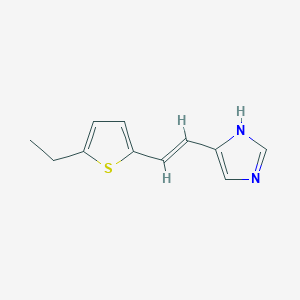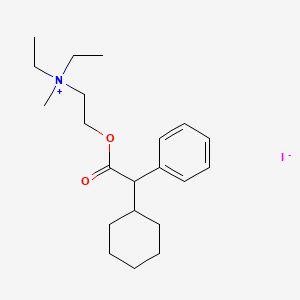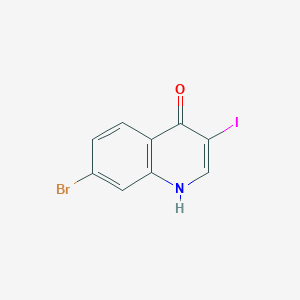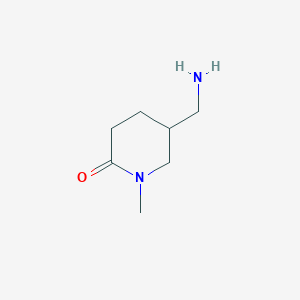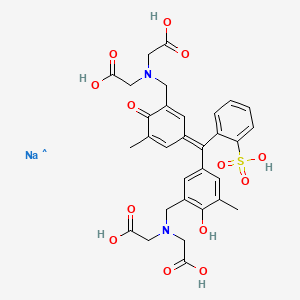
CID 137156390
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator for metal titrations. It is known for its ability to form complexes with metal ions, changing color based on the pH of the solution. This compound is particularly useful in analytical chemistry for detecting and quantifying metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through ion-exchange chromatography using DEAE-cellulose and eluting with a sodium chloride solution. This process separates the desired compound from impurities such as Cresol Red and iminodiacetic acid . To obtain the free acid form, the sodium salt can be dissolved in water and acidified with acetic acid .
Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves the use of advanced purification techniques to achieve high purity levels. Historically, commercial preparations were often impure, but modern methods have improved the purity to as high as 90% .
Chemical Reactions Analysis
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation and chelation with metal ions. It is particularly sensitive to pH changes, which affect its color and complexation behavior .
Common Reagents and Conditions:
Complexation: It forms red-purple complexes with metal ions in acidic solutions (pH < 6) and yellow complexes in basic solutions (pH > 6.3).
Major Products: The major products formed from these reactions are metal complexes, which are used in various analytical applications to detect and quantify metal ions .
Scientific Research Applications
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in metal titrations, particularly for detecting and quantifying metal ions in solutions .
Biology and Medicine: In biological research, it is used in the fluorescent histochemical detection of alkaline phosphatase and in the preparation of FBX (ferrous benzoic xylenol orange) gel to study the effects of MRI parameters on image quality .
Industry: Industrially, Xylenol Orange sodium salt is used in the spectrophotometric detection and assay of metal ions, making it valuable in quality control and environmental monitoring .
Mechanism of Action
Xylenol Orange sodium salt exerts its effects through complexation and chelation with metal ions. The compound changes color based on the pH of the solution and the presence of specific metal ions. For example, in the presence of ferric ions, it forms a red complex, while in the presence of ferrous ions, it forms a yellow complex . This color change is due to the formation of metal-ligand complexes, which alter the electronic structure of the compound and its absorption properties .
Comparison with Similar Compounds
Cresol Red: Another triarylmethane dye used as a pH indicator.
Iminodiacetic Acid: A chelating agent used in various analytical applications.
Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions and its sensitivity to pH changes. This makes it particularly valuable in analytical chemistry for detecting and quantifying metal ions in various samples .
Properties
Molecular Formula |
C31H32N2NaO13S |
|---|---|
Molecular Weight |
695.6 g/mol |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/b29-20-; |
InChI Key |
HLDHQHVOICRHJX-XVSWSKOJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)/C(=C/2\C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)/C3=CC=CC=C3S(=O)(=O)O.[Na] |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


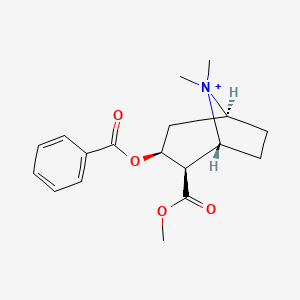
![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
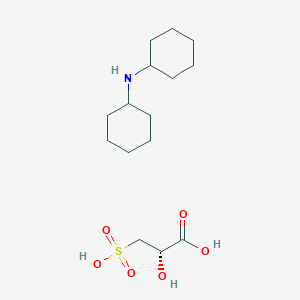
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
